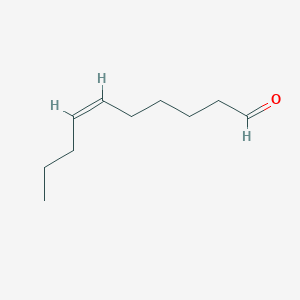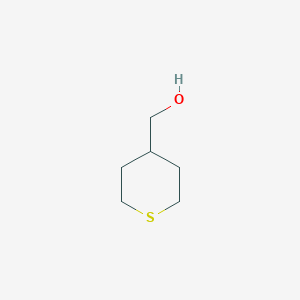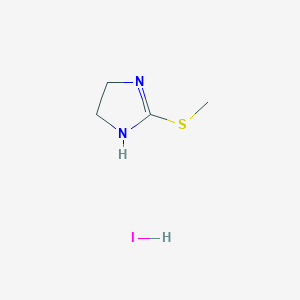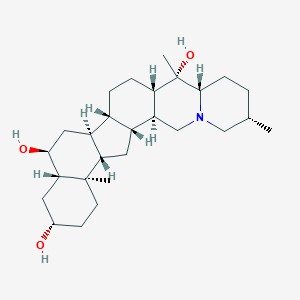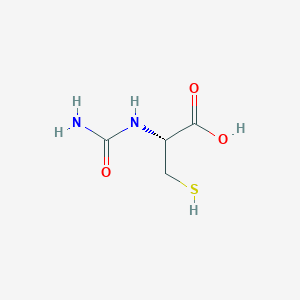
N-Carbamoyl-L-Cystein
Übersicht
Beschreibung
Synthesis Analysis
N-Carbamoyl-L-cysteine can be synthesized through biochemical processes involving bacteria. For instance, Pseudomonas species have been shown to convert D,L-2-amino-Δ2-thiazoline-4-carboxylic acid (D,L-ATC) to L-cysteine, with NCC identified as an intermediate. This transformation demonstrates the enzyme-mediated bioconversion capabilities of specific microbial strains, highlighting the enzymatic pathways involved in producing NCC and ultimately L-cysteine from precursors like D,L-ATC (Tamura et al., 1998).
Molecular Structure Analysis
The molecular structure of NCC is characterized by the addition of a carbamoyl group to the amino acid cysteine. This structural modification significantly alters its chemical reactivity and physical properties. The presence of both the amine and thiol groups in its structure allows NCC to participate in a variety of chemical reactions, contributing to its versatility in biochemical applications.
Chemical Reactions and Properties
NCC undergoes specific chemical reactions owing to its unique structure. For example, enzymatic activities involving NCC have been observed in Pseudomonas sp. strain ON-4a, where N-carbamoyl-L-cysteine amidohydrolase (NCC amidohydrolase) demonstrates specificity for the hydrolysis of NCC among other N-carbamoyl-amino acids. This specificity underlines the enzyme's role in the metabolism of NCC and its selectivity towards substrates with a carbamoyl group (Ohmachi et al., 2004).
Physical Properties Analysis
The physical properties of NCC, such as solubility, melting point, and stability, are influenced by the carbamoyl group. These properties are crucial for its handling, storage, and application in various biochemical and industrial processes. Understanding the physical properties of NCC is essential for optimizing its use in synthesis and production workflows.
Chemical Properties Analysis
NCC's chemical properties, including its reactivity with other compounds and its role in biochemical pathways, are central to its applications in biotechnology and medicine. The carbamoyl group contributes to the compound's functionality, enabling its participation in enzymatic reactions and synthesis processes. Detailed studies on its chemical behavior provide insights into its potential uses and the mechanisms underlying its biochemical activities.
References
Tamura, Y., Nishino, M., Ohmachi, T., & Asada, Y. (1998). N-Carbamoyl-L-Cysteine as an Intermediate in the Bioconversion from D,L-2-Amino-Δ(2)-Thiazoline-4-Carboxylic Acid to L-Cysteine by Pseudomonas sp. ON-4a. Bioscience, Biotechnology, and Biochemistry, 62(11), 2226-2229. Link to paper.
Ohmachi, T., Narita, M., Kawata, M., Bizen, A., Tamura, Y., & Asada, Y. (2004). A novel N-carbamoyl-l-amino acid amidohydrolase of Pseudomonas sp. strain ON-4a: purification and characterization of N-carbamoyl-l-cysteine amidohydrolase expressed in Escherichia coli. Applied Microbiology and Biotechnology, 65, 686-693. Link to paper.
Wissenschaftliche Forschungsanwendungen
Biokonversion zu L-Cystein
NCC spielt eine entscheidende Rolle bei der Biokonversion von D,L-2-Amino-Δ2-Thiazolin-4-Carbonsäure (D,L-ATC) zu L-Cystein durch Pseudomonas sp. ON-4a . Dieser Prozess beinhaltet die Produktion von Cystein und NCC aus D,L-ATC durch einen zellfreien Extrakt des Stammes . Dies deutet darauf hin, dass NCC ein Zwischenprodukt bei der Umwandlung von D,L-ATC zu L-Cystein in diesen Pseudomonas-Stämmen ist .
Enzymproduktion
Die Gene, die die ATC-Racemase (AtcA), die L-ATC-Hydrolase (AtcB) und die L-NCC-Amidohydrolase (AtcC) kodieren, die am Biokonversionsprozess beteiligt sind, wurden aus Pseudomonas sp. geklont und in Escherichia coli BL21 exprimiert . Diese Enzyme wurden gereinigt, ihre Funktionen identifiziert und ihre biochemischen Eigenschaften beschrieben .
L-Cysteinproduktion
In-vitro-Katalyseexperimente mit diesen Enzymen zeigten, dass die Biokonversionsrate von L-Cystein aus D,L-ATC in Gegenwart von AtcA effizienter war als in Abwesenheit von AtcA . Dies ist der erste Bericht, der die gleichzeitige Klonierung und Expression von atcA, atcB und atcC sowie die Charakterisierung ihrer Enzyme für die L-Cysteinproduktion aus D,L-ATC über den L-NCC-Weg beschreibt .
Erläuterung des Stoffwechselwegs
Der komplette L-NCC-Weg wurde aufgeklärt, wodurch ein besseres Verständnis der Stoffwechselwege ermöglicht wird, die an der L-Cysteinproduktion beteiligt sind . Dieses Wissen kann zur Optimierung der Produktion von L-Cystein und anderen verwandten Verbindungen verwendet werden.
Industrielle Anwendungen
L-Cystein, das Endprodukt des Biokonversionsprozesses unter Beteiligung von NCC, ist eine basische S-haltige Aminosäure, die in verschiedenen Forschungsbereichen eingesetzt wird, darunter die Arzneimittelsynthese, Lebensmittelzusatzstoffe und Kosmetikzusatzstoffe . Der Biokonversionsprozess bietet eine Alternative zur Extraktion durch Hydrolyse, die zu einer relativ niedrigen Ausbeute führt und Probleme bei der Abwasserbehandlung verursacht
Zukünftige Richtungen
Wirkmechanismus
Target of Action
N-Carbamoyl-L-cysteine (NCC) primarily targets the biochemical pathways in certain bacteria, such as Pseudomonas sp. ON-4a . These bacteria are known as ATC-assimilating bacteria, which have the ability to convert D,L-2-Amino-Δ2-Thiazoline-4-Carboxylic Acid (D,L-ATC) to L-cysteine .
Mode of Action
NCC interacts with its targets through a series of enzymatic reactions. The bacteria produce NCC from D,L-ATC using a cell-free extract from the strain . It is suggested that these bacteria possess L-ATC hydrolase and L-NCC amidohydrolase, which facilitate the conversion of D,L-ATC to L-cysteine .
Biochemical Pathways
The biochemical pathway involving NCC is a part of the conversion process of D,L-ATC to L-cysteine. This process involves three steps :
NCC serves as an intermediate in this conversion process .
Pharmacokinetics
It is known that the compound is produced from d,l-atc by a cell-free extract from the strain
Result of Action
The primary result of NCC’s action is the production of L-cysteine from D,L-ATC . L-cysteine is an essential amino acid that plays a crucial role in various biological processes, including protein synthesis and the regulation of cellular metabolism.
Action Environment
The action of NCC is influenced by the bacterial environment in which it operates. The bacteria Pseudomonas sp. ON-4a, for example, has been found to facilitate the conversion of D,L-ATC to L-cysteine, with NCC as an intermediate
Eigenschaften
IUPAC Name |
(2R)-2-(carbamoylamino)-3-sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3S/c5-4(9)6-2(1-10)3(7)8/h2,10H,1H2,(H,7,8)(H3,5,6,9)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFSAMXTZRYBKF-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)NC(=O)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90947455 | |
| Record name | N-[Hydroxy(imino)methyl]cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90947455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24583-23-1 | |
| Record name | N-(Aminocarbonyl)-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24583-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Carbamoyl-L-cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024583231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[Hydroxy(imino)methyl]cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90947455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-carbamoyl-L-cysteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.102 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological role of N-Carbamoyl-L-cysteine?
A1: N-Carbamoyl-L-cysteine (NCC) serves as a key intermediate in the bacterial conversion of D,L-2-amino-Δ2-thiazoline-4-carboxylic acid (ATC) to L-cysteine. [] This pathway, found in certain Pseudomonas species, involves the hydrolysis of L-ATC to L-NCC by the enzyme L-2-amino-Δ2-thiazoline-4-carboxylic acid hydrolase (ATC hydrolase). Subsequently, L-NCC is further hydrolyzed to L-cysteine by the enzyme N-carbamoyl-L-cysteine amidohydrolase (NCC amidohydrolase). [, , ]
Q2: How is N-Carbamoyl-L-cysteine produced in bacteria?
A2: In Pseudomonas sp. ON-4a and other related bacteria, N-Carbamoyl-L-cysteine is produced through a two-step enzymatic process. First, L-2-amino-Δ2-thiazoline-4-carboxylic acid hydrolase (ATC hydrolase) catalyzes the hydrolysis of L-2-amino-Δ2-thiazoline-4-carboxylic acid (ATC) to N-Carbamoyl-L-cysteine. [, , , ] This is followed by the action of N-carbamoyl-L-cysteine amidohydrolase, which converts N-Carbamoyl-L-cysteine to L-cysteine. [, , , , ]
Q3: What are the key characteristics of the bacterial ATC hydrolase enzyme?
A3: ATC hydrolase, specifically the L-2-amino-Δ2-thiazoline-4-carboxylic acid hydrolase from Pseudomonas sp. ON-4a, exhibits high specificity for L-ATC. [, ] This enzyme is a tetramer composed of identical 25-kDa subunits. [, ] Studies suggest that tryptophan, cysteine, and/or histidine residues might be involved in its catalytic activity. []
Q4: What is known about the substrate specificity of bacterial NCC amidohydrolase?
A4: Research on NCC amidohydrolase from Pseudomonas sp. ON-4a indicates that the enzyme is highly specific for N-Carbamoyl-L-cysteine. [] This enzyme doesn't exhibit activity against other thiazole, thiazoline, or thiazolidine derivatives, highlighting its specific role in L-cysteine biosynthesis within this pathway. []
Q5: Are there other bacterial enzymes capable of hydrolyzing N-Carbamoyl-L-cysteine?
A5: Yes, a distinct L-N-carbamoylase enzyme from Sinorhizobium meliloti CECT 4114 has been identified that can hydrolyze N-Carbamoyl-L-cysteine. [] This enzyme demonstrates broad substrate specificity, hydrolyzing a range of N-carbamoyl α-amino acids. Interestingly, it also shows activity towards N-formyl-L-methionine and N-acetyl-L-methionine, although at lower rates compared to N-Carbamoyl-L-methionine. []
Q6: What induces the production of ATC hydrolase and NCC amidohydrolase?
A6: Studies using Pseudomonas putida AJ3865 revealed that the production of both L-ATCase and L-NCCase is induced by L-ATC. Interestingly, D-ATC specifically induces L-NCCase but not L-ATCase. [] This suggests distinct regulatory mechanisms for these enzymes in response to different isomers of ATC.
Q7: Are there other inducers for ATC hydrolase and NCC amidohydrolase?
A7: Beyond L- and D-ATC, compounds like D- and L-methionine, S-methyl-L-cysteine, cysteic acid, and 2-aminoethane sulfonic acid have been identified as inducers for these enzymes in P. putida AJ3865. [] Notably, the induction levels by these compounds are significantly lower than those observed with ATC. []
Q8: Can the induction of ATC hydrolase and NCC amidohydrolase be enhanced?
A8: Interestingly, a synergistic effect on enzyme induction is observed when D,L-ATC is combined with the newly identified inducers mentioned previously. [] This synergistic induction specifically affects the rate of enzyme production, suggesting a potential strategy for enhancing enzyme levels in this pathway.
Q9: Have there been attempts to utilize the bacterial pathway for L-cysteine production?
A10: Yes, researchers have explored the use of Escherichia coli expressing the atcA, atcB, and atcC genes from Pseudomonas sp. for L-cysteine production. [] These genes are likely involved in the ATC to L-cysteine conversion pathway, highlighting the potential of harnessing this bacterial system for biotechnological applications.
Q10: What is the significance of studying L-5-Alkylthiomethylhydantoin S-oxides in relation to N-Carbamoyl-L-cysteine?
A11: Research on L-5-Alkylthiomethylhydantoin S-oxides, particularly L-5-Propylthimethylhydantoin (±)-S-oxide (L-(±)-PHSO), revealed strong antibacterial activity. [] Interestingly, neither N-Carbamoyl-L-cysteine nor its sulfoxide derivative exhibited antibacterial activity, suggesting that the hydantoin ring and the sulfoxide group are crucial for the observed activity of these compounds. [] This finding underscores the importance of structural features for biological activity and potential applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







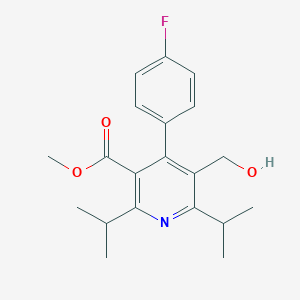

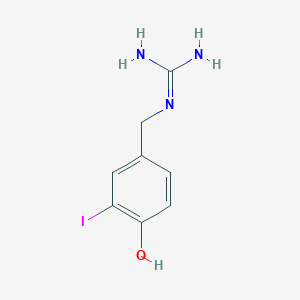

![4-[2-(2-Bromophenoxy)ethyl]morpholine](/img/structure/B17197.png)
